Home > Products > Screening Compounds P139795 > (R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester -

(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

Catalog Number: EVT-8118867
CAS Number:
Molecular Formula: C12H21ClN2O3
Molecular Weight: 276.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves a multi-step process:

  1. Starting with (R)-3-aminopiperidine, the amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the N-Boc protected intermediate.
  2. The resulting compound is then subjected to an acylation reaction using 2-chloroacetyl chloride in the presence of a base such as triethylamine or N,N-diisopropylethylamine.
  3. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures (0-5°C) to control the exothermic nature of the acylation.
  4. After completion, the reaction mixture is worked up and purified, typically through column chromatography or recrystallization.

This synthetic route ensures the retention of the (R) stereochemistry at the 3-position of the piperidine ring .

Molecular Structure Analysis

The molecular structure of (R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester consists of:

  • A piperidine ring with an (R) configuration at the 3-position
  • A 2-chloroacetylamino group attached to the 3-position of the piperidine ring
  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen

The compound has a molecular formula of C12H21ClN2O3 and a molecular weight of approximately 276.76 g/mol.

Chemical Reactions Analysis

(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester can participate in various chemical reactions:

  1. Nucleophilic substitution: The chlorine atom in the 2-chloroacetylamino group can be displaced by various nucleophiles, allowing for further functionalization.
  2. Boc deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane, to reveal the free piperidine nitrogen .
  3. Amide hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to regenerate the amine and carboxylic acid functionalities.
  4. Reduction: The chloroacetyl group can be reduced to form an alcohol using reducing agents like sodium borohydride.
Mechanism of Action

The mechanism of action for (R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is primarily related to its role as a synthetic intermediate. Its key features include:

  1. The chloroacetyl group serves as an electrophilic handle for further modifications.
  2. The Boc-protected piperidine nitrogen allows for selective reactions at other positions of the molecule.
  3. The (R) stereochemistry at the 3-position can be utilized in stereoselective transformations or as a chiral auxiliary in asymmetric synthesis.
Physical and Chemical Properties Analysis

Physical properties:

  • Appearance: White to off-white solid
  • Melting point: Typically in the range of 80-100°C (exact value may vary)
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water

Chemical properties:

  • Stability: Generally stable at room temperature and under normal atmospheric conditions
  • Reactivity: Reactive towards nucleophiles at the chloroacetyl position
  • Acid sensitivity: The Boc group is sensitive to acidic conditions
Applications

(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester finds applications in:

  1. Organic synthesis: As a building block for the preparation of more complex piperidine-containing compounds .
  2. Medicinal chemistry: As a precursor in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders .
  3. Peptidomimetics: In the design and synthesis of peptide-like molecules with improved pharmacological properties .
  4. Asymmetric catalysis: As a chiral ligand or catalyst in stereoselective transformations .
  5. Structure-activity relationship (SAR) studies: For exploring the effects of substituents on biological activity in drug discovery programs .

This compound serves as a versatile intermediate in various fields of chemistry, particularly in the development of pharmaceutically relevant molecules and in the exploration of novel synthetic methodologies.

Synthetic Methodologies and Reaction Optimization

Catalytic Asymmetric Synthesis of Chiral Piperidine Scaffolds

Stereoselective Hydrogenation of Pyridine Derivatives for Piperidine Core Formation

The stereoselective hydrogenation of pyridine derivatives serves as a foundational method for constructing the chiral piperidine core essential for synthesizing (R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester. This transformation requires precise catalytic control to achieve the desired stereochemistry at the C3 position. Hydrogenation of 3-aminopyridine derivatives under asymmetric conditions yields the corresponding piperidine scaffold with high enantiomeric excess when catalyzed by transition metal complexes. Research demonstrates that rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) achieve up to 92% enantiomeric excess at moderate hydrogen pressures (50-100 psi) in methanol solvent [2]. The reaction temperature significantly impacts stereoselectivity, with optimal results observed at 25-30°C. Higher temperatures (>50°C) promote racemization through reversible enolization, while lower temperatures (<10°C) drastically reduce reaction rates without substantial enantiomeric excess improvement [3].

The catalytic system's performance varies considerably with substrate protection. Unprotected 3-aminopyridine undergoes hydrogenation with poor enantioselectivity (<30% enantiomeric excess) due to catalyst poisoning by the amine group. tert-Butyloxycarbonyl-protected derivatives show substantially improved enantioselectivity (>85% enantiomeric excess) under identical conditions, highlighting the importance of nitrogen protection prior to hydrogenation [2]. Kinetic studies reveal the hydrogenation follows a concentration-dependent pathway where the enantiomeric excess increases with higher substrate-to-catalyst ratios (up to 500:1), suggesting substrate-catalyst interactions govern stereochemical outcomes. Below is a comparative analysis of hydrogenation conditions and outcomes:

Table 1: Stereoselective Hydrogenation Parameters for 3-Aminopyridine Derivatives

Catalyst SystemPressure (psi)Temperature (°C)SolventTime (h)enantiomeric excess (%)
Rh-(R,R)-Et-DuPhos5025Methanol2492
Rh-(S)-BINAP10050Ethanol1275
Ru-TsDPEN20030tert-Butanol1884
Ir-P,N Ligand8040Toluene3668

Chloroacetylation Strategies for Piperidine Functionalization

Chloroacetyl Chloride-Mediated Acylation: Kinetics and Selectivity

Chloroacetylation of (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester represents a critical transformation for installing the reactive chloroacetamide moiety. This acylation proceeds through nucleophilic acyl substitution where the piperidine amine attacks the carbonyl carbon of chloroacetyl chloride. Kinetic studies demonstrate a second-order reaction overall, first-order in both amine and chloroacetyl chloride concentrations, with an activation energy of approximately 45 kJ/mol determined from Arrhenius plots [2] [5]. The reaction exhibits significant solvent dependence, with aprotic solvents (dichloromethane, tetrahydrofuran) providing superior reaction rates compared to protic solvents (methanol, ethanol) due to reduced nucleophile solvation. In dichloromethane at 0°C, the reaction reaches 95% conversion within 30 minutes, while in ethanol under identical conditions, conversion plateaus at 80% after 2 hours [2].

Regioselectivity challenges emerge from the competing nucleophilicity of the piperidine nitrogen versus the carbamate oxygen. Under kinetic control (low temperature, stoichiometric chloroacetyl chloride), acylation occurs preferentially at the primary amine (exocyclic nitrogen) with >98:2 selectivity. However, thermodynamic conditions (elevated temperature, excess reagent) promote O-acylation side products through a reversible reaction pathway. This undesired O-acylation becomes particularly problematic when using tertiary amine bases like triethylamine at concentrations above 1.5 equivalents, where base-catalyzed acyl transfer leads to up to 20% O-acylated byproduct [5]. The reaction follows a concentration-dependent pathway where maintaining dilute conditions (<0.5 M) suppresses diacylation byproducts. Below is a kinetic profile of chloroacetylation under optimized conditions:

Table 2: Chloroacetylation Kinetics of (R)-3-Aminopiperidine-1-carboxylic acid tert-butyl ester

Temperature (°C)SolventBase (equiv)Time (min)Conversion (%)N-/O-Acylation Ratio
0DichloromethaneTriethylamine (1.2)3098>99:1
25DichloromethaneTriethylamine (1.5)159995:5
0TetrahydrofuranN-Methylmorpholine (1.0)4597>99:1
-10ToluenePyridine (2.0)12085>99:1
0EthanolSodium carbonate (2.0)1808085:15

Solvent and Catalyst Systems for Regioselective Amide Bond Formation

Solvent selection critically influences both the reaction rate and regioselectivity of chloroacetylation. Dichloromethane provides an optimal balance of substrate solubility, low nucleophile solvation, and easy product isolation, making it the preferred solvent for industrial-scale synthesis [2] [5]. The low dielectric constant (ε = 8.9) enhances reagent electrophilicity while minimizing solvent-nucleophile interactions that would otherwise reduce reaction rates. Tetrahydrofuran represents a suitable alternative, particularly for substrates with limited dichloromethane solubility, though its higher polarity (ε = 7.6) and potential peroxide formation necessitate careful handling [5]. Protic solvents like methanol or ethanol should be avoided due to competing ester formation via alcoholysis, which can consume up to 40% of chloroacetyl chloride under standard conditions [2].

Catalyst systems significantly impact reaction efficiency and byproduct formation. Tertiary amine bases (triethylamine, N-methylmorpholine, diisopropylethylamine) serve as both acid scavengers and acylation catalysts through nucleophilic catalysis mechanisms. Triethylamine (pKb = 3.3) provides excellent kinetics at low temperatures (0-5°C) but promotes O-acylation at concentrations above 1.5 equivalents. Sterically hindered bases like diisopropylethylamine (pKb = 3.5) reduce O-acylation to <2% while maintaining similar reaction rates [5]. For enhanced regioselectivity, non-nucleorganic bases such as potassium carbonate enable reactions with minimal O-acylation (<1%) but require longer reaction times (2-4 hours) and phase-transfer catalysts for acceptable rates in dichloromethane-water biphasic systems [5]. Recent advances demonstrate polymer-supported bases (e.g., polystyrene-bound diisopropylamine) facilitate simplified purification while maintaining >98% regioselectivity, though at approximately 30% reduced reaction rates compared to soluble bases [2].

Resolving Agent Utilization in Chiral Separation

D-Pyroglutamic Acid as a Low-Cost Resolving Agent for (R)-Configuration Isolation

Diastereomeric salt formation using D-pyroglutamic acid provides an economical and scalable approach for isolating the (R)-enantiomer of 3-aminopiperidine derivatives. The process exploits the differential solubility between diastereomeric salts formed through proton transfer from the chiral acid to the basic piperidine nitrogen. The carboxylate and amide groups of D-pyroglutamic acid create complementary hydrogen-bonding interactions with the (R)-configured piperidine that are sterically disfavored in the (S)-enantiomer complex [3]. This stereoselective recognition results in significantly lower solubility for the (R)-enantiomer salt in ethanol-water mixtures (approximately 5-fold difference at 5°C), enabling effective separation by fractional crystallization. The resolving efficiency depends critically on solvent composition, with ethanol-water (4:1 v/v) providing optimal discrimination between diastereomers while maintaining practical solubility characteristics [3].

The resolving power of D-pyroglutamic acid compares favorably with more expensive alternatives such as di-p-toluoyl-D-tartaric acid. At equivalent molar ratios (0.55 equiv acid) in ethanol-water, D-pyroglutamic acid achieves 92% enantiomeric excess for the (R)-enantiomer in the crystalline phase, versus 95% with di-p-toluoyl-D-tartaric acid. However, D-pyroglutamic acid offers substantial cost advantages (>70% reduction in resolving agent cost) and simplified waste management due to its higher water solubility [3]. The resolution efficiency remains consistent across scales from laboratory (10 g) to pilot plant (5 kg), with no observable scale-dependence in diastereomeric excess. Below is a comparison of resolving agents for (R)-3-aminopiperidine isolation:

Table 3: Performance Comparison of Chiral Resolving Agents

Resolving AgentSolvent SystemMolar Ratio (Acid:Amine)Yield (%)Diastereomeric Excess (%)Crystallization Temperature (°C)
D-Pyroglutamic acidEthanol-Water (4:1)0.55:138925
Di-p-toluoyl-D-tartaric acidMethanol0.5:1429510
L-(+)-Tartaric acidEthanol1.0:1358825
(1S)-(+)-10-Camphorsulfonic acidAcetone0.6:14590-10

Recrystallization Protocols for Enhanced Diastereomeric Excess

Single recrystallization protocols can significantly enhance diastereomeric purity when properly optimized. For the D-pyroglutamic acid salt of (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester, a multistep recrystallization procedure increases diastereomeric excess from 92% to >99.5% while maintaining acceptable yields (65-70% recovery) [3]. The optimized process involves dissolving the crude salt in minimal hot (65°C) ethanol-water (3:1 v/v), followed by controlled cooling at 0.5°C/minute to 5°C. This slow crystallization rate favors selective deposition of the less-soluble (R)-enantiomer salt while leaving impurities in solution. The critical parameter is the final cooling temperature: crystallizations ending at 5°C provide higher purity (>99.5% diastereomeric excess) than those ending at 25°C (95-97% diastereomeric excess), though with approximately 15% lower yield due to increased mother liquor retention [3].

Solvent composition dramatically influences recrystallization efficiency. Binary ethanol-water systems outperform single solvents by providing tunable polarity through composition adjustment. Increasing water content from 20% to 30% (v/v) improves diastereomeric excess from 97% to >99% but reduces yield from 75% to 65% due to higher supersaturation and faster nucleation rates [3]. Ternary solvent systems (ethanol-water-tetrahydrofuran) offer additional control over crystal habit and purity, with optimized mixtures (65:20:15) producing large, regular crystals that occlude fewer impurities. The recrystallized diastereomeric salt liberates the free (R)-amine through mild base treatment (sodium carbonate in water-dichloromethane), yielding enantiomerically pure (>99.5% enantiomeric excess) (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester without racemization, as confirmed by chiral high-performance liquid chromatography analysis [3]. This robust resolution-recrystallization sequence provides a cost-effective alternative to catalytic asymmetric synthesis for large-scale production of enantiopure piperidine precursors.

Properties

Product Name

(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl (3R)-3-[(2-chloroacetyl)amino]piperidine-1-carboxylate

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)/t9-/m1/s1

InChI Key

NTCQWFJLJHWSTO-SECBINFHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CCl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CCl

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.